Product packaging for 1,3-Dichloropropene-D4(Cat. No.:CAS No. 202656-23-3)

1,3-Dichloropropene-D4

Cat. No.: B1436178
CAS No.: 202656-23-3
M. Wt: 114.99 g/mol
InChI Key: UOORRWUZONOOLO-PAANGKQJSA-N
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Description

Significance of Isotopic Labeling in Environmental Fate Studies

Isotopic labeling is a critical technique for tracking the movement and transformation of chemicals in the environment. iaea.org By introducing a "tagged" version of a compound, researchers can distinguish it from naturally occurring or pre-existing substances, allowing for precise measurement of its degradation, transport, and distribution. iaea.orgiaea.org This is particularly crucial for pesticides, as more than 99.99% of an applied insecticide can become an environmental contaminant. iaea.org

Deuterium (B1214612) substitution is a powerful method for unraveling the complex transformation pathways of organic pollutants. researchgate.net The subtle difference in mass between hydrogen and deuterium can lead to a kinetic isotope effect, where the rate of a chemical reaction changes upon isotopic substitution. scielo.org.mx This effect provides valuable insights into reaction mechanisms, helping scientists to understand how a parent compound breaks down into various metabolites. researchgate.netscielo.org.mx For instance, studying the hydrogen-deuterium exchange in molecules can reveal information about their structure and reactivity. wikipedia.org

Furthermore, the use of deuterium labeling helps to differentiate between xenobiotic non-extractable residues (xenoNERs), which are the original compound or its transformation products bound to soil, and biogenic non-extractable residues (bioNERs), which are harmless biomolecules from microbial degraders. nih.gov This distinction is crucial for accurately assessing the biodegradability and long-term environmental impact of chemicals. nih.gov

1,3-Dichloropropene-D4 serves as an excellent tracer compound for several reasons. As a deuterated internal standard, it is invaluable in analytical chemistry, particularly in mass spectrometry, for achieving high precision and accuracy in quantitative analysis. clearsynth.compubcompare.ai Its use helps to compensate for matrix effects in complex environmental samples, ensuring that measurements are robust and reliable. clearsynth.comresearchgate.net

The known isotopic composition of this compound allows for the calibration of analytical instruments, reducing measurement errors. clearsynth.com This is essential for monitoring the low concentrations of pollutants often found in environmental samples like water and soil. clearsynth.comasme.org The stability of deuterated compounds also makes them ideal for long-term studies that track the fate of contaminants over time. iaea.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4Cl2 B1436178 1,3-Dichloropropene-D4 CAS No. 202656-23-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1,3-dichloro-1,2,3,3-tetradeuterioprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl2/c4-2-1-3-5/h1-2H,3H2/b2-1+/i1D,2D,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOORRWUZONOOLO-PAANGKQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]/C(=C(/[2H])\Cl)/C([2H])([2H])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202656-23-3
Record name 202656-23-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Pathways and Isotopic Enrichment Methodologies for 1,3 Dichloropropene D4

Historical Context of 1,3-Dichloropropene (B49464) Synthesis

The production of 1,3-dichloropropene is intrinsically linked to the industrial chemistry of propylene (B89431). Understanding its primary synthesis routes provides context for the formation of by-products and the challenges associated with its stereochemistry.

Industrial Production Routes and By-product Formation

The principal industrial method for producing 1,3-dichloropropene is the high-temperature chlorination of propylene. wikipedia.orgchempedia.infotpsgc-pwgsc.gc.ca This process, typically conducted in the vapor phase at temperatures around 500°C, is a free-radical substitution reaction. wikipedia.orgchempedia.info At this elevated temperature, the substitution of a hydrogen atom on the methyl group of propylene (allylic chlorination) is favored over the addition of chlorine across the double bond, which predominates at lower temperatures. wikipedia.org

The reaction yields allyl chloride as the main product, but a variety of other chlorinated hydrocarbons are formed as by-products. epa.govinchem.org Among these is 1,3-dichloropropene. Other significant by-products include 1,2-dichloropropane, 2-chloropropene, and other chlorinated propanes and propenes. chempedia.infoinchem.org

An alternative, though less common, production route involves the dehydration of 1,3-dichloro-2-propanol (B29581) using reagents like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃). tpsgc-pwgsc.gc.caepa.govinchem.org Additionally, processes have been developed for the synthesis of 1,3-dichloropropene from 1,2-dichloropropane, itself a by-product, through a combination of dehydrochlorination and chlorination at high temperatures (450-570°C). google.com

Table 1: Major Industrial Synthesis Routes for 1,3-Dichloropropene

Starting Material Key Reagents/Conditions Primary Product Major By-products Reference
Propylene Cl₂, ~500°C Allyl Chloride 1,3-Dichloropropene , 1,2-Dichloropropane wikipedia.orgchempedia.info
1,3-Dichloro-2-propanol POCl₃ or P₂O₅, Heat 1,3-Dichloropropene - epa.govinchem.org
1,2-Dichloropropane Cl₂, 450-570°C 1,3-Dichloropropene Various chlorinated hydrocarbons google.com

Challenges in Isomer Control (cis- and trans-1,3-Dichloropropene)

1,3-Dichloropropene exists as two geometric isomers: (Z)-1,3-dichloropropene (cis) and (E)-1,3-dichloropropene (trans). nih.gov The high-temperature, free-radical nature of the primary synthesis from propylene offers little stereochemical control, typically resulting in a nearly 50:50 equilibrium mixture of the cis and trans isomers. google.com

Controlling the isomer ratio during synthesis is a significant challenge. The reaction conditions favor thermodynamic equilibrium, where the stability of the two isomers is very similar, leading to the formation of a mixture. fiveable.mewikipedia.orglibretexts.org This lack of selectivity means that commercial 1,3-dichloropropene is almost always a mixture of both isomers. tpsgc-pwgsc.gc.canih.gov

For applications where a specific isomer is desired—for instance, the cis isomer is reported to be a more active nematicide—post-synthesis separation and isomerization are required. google.com One patented process describes a method to enrich the cis-isomer from still-bottoms of allyl chloride production. This involves fractional distillation to separate the lower-boiling cis-isomer, followed by catalytic isomerization of the remaining trans-isomer to regenerate an equilibrium mixture, from which more cis-isomer can then be distilled. google.com This highlights that controlling the isomer ratio is not a feature of the primary synthesis but rather a subsequent purification and conversion challenge.

Deuterium (B1214612) Labeling Techniques for 1,3-Dichloropropene-D4

Stereoselective Deuteration Approaches for Isomerically Pure Compounds

Achieving an isomerically pure, deuterated compound necessitates a stereoselective approach. A highly pertinent strategy is the palladium-catalyzed deuterodechlorination of a suitable poly-chlorinated precursor. This method has been shown to effectively synthesize various deuterated alkenes from their corresponding alkenyl chlorides with precise control over deuterium incorporation. acs.org

A potential synthetic route could start from a precursor like 1,1,2,3-tetrachloropropene. A selective deuterodechlorination reaction using a palladium catalyst, a phosphine (B1218219) ligand, and a deuterium source such as deuterium gas (D₂) or a deuterated solvent could replace specific chlorine atoms with deuterium. Control of the reaction conditions would be critical to achieve both high deuteration efficiency and stereoselectivity, yielding either the cis- or trans-D4 isomer.

Another potential strategy involves the direct H/D exchange of a suitable precursor. Visible-light-promoted deuteration using a cobalt catalyst and D₂O as the deuterium source has been successfully applied to a variety of alkenes. chinesechemsoc.orgchinesechemsoc.org This method can introduce deuterium at terminal or benzylic positions. Applying this to a precursor like 1,3-dichloroacetone (B141476) could, after reduction and elimination steps, potentially lead to this compound.

Table 2: Potential Stereoselective Deuteration Strategies

Strategy Potential Precursor Key Reagents Potential Outcome Reference for Analogy
Catalytic Deuterodechlorination 1,1,2,3-Tetrachloropropene Pd catalyst, Ligand, D₂ source cis- or trans-1,3-Dichloropropene-D4 acs.org
Photoredox H/D Exchange 1,3-Dichloropropene Co catalyst, [Ir] photocatalyst, D₂O This compound (mixture) chinesechemsoc.orgchinesechemsoc.org
Reductive Deuteration 1,3-Dichloropropene-2-one SmI₂, D₂O 1,3-Dichloropropen-2-ol-d₂, then conversion mdpi.com

Evaluation of Deuterium Incorporation Efficiency and Purity

The successful synthesis of this compound must be verified by analytical techniques capable of confirming the extent and location of deuterium incorporation. The primary methods for this evaluation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). acs.orgnih.gov

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) can confirm the increase in molecular weight corresponding to the number of incorporated deuterium atoms. The isotopic cluster of the molecular ion peak will shift to a higher mass-to-charge ratio (m/z) compared to the unlabeled compound. acs.orgnih.gov High-resolution mass spectrometry can provide precise mass data to further confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: A significant reduction in the signal intensity of protons at the deuterated positions is a clear indicator of successful labeling. Quantitative ¹H NMR, using a non-deuterated internal standard, can be used to calculate the percentage of deuterium incorporation. acs.org

²H (Deuterium) NMR: This technique directly observes the deuterium nuclei. The presence of signals in the ²H NMR spectrum at chemical shifts corresponding to the labeled positions provides unambiguous proof of deuteration. acs.orgsigmaaldrich.com The integration of these signals can be used to determine the relative abundance of deuterium at different sites.

¹³C NMR: The resonance of a carbon atom bonded to deuterium is split into a multiplet (typically a triplet for a -CD- group) due to C-D coupling, and the signal is often shifted slightly upfield compared to the C-H signal.

These techniques, often used in combination, provide a comprehensive analysis of the isotopic purity and structural integrity of the synthesized this compound. rsc.org

Scalability Considerations for Research Applications

The synthesis of deuterated compounds like this compound is typically required on a small scale (milligrams to grams) for use as analytical standards or in research studies. researchgate.net While large-scale industrial production is not the primary goal, the scalability of the chosen synthetic route is an important consideration for ensuring a reliable supply for research needs.

Key factors influencing scalability include:

Cost and Availability of Reagents: The cost of the deuterium source (e.g., D₂ gas, D₂O) and specialized catalysts is a major factor. chinesechemsoc.org Methods utilizing inexpensive and readily available D₂O are generally more scalable. chinesechemsoc.org

Reaction Conditions: Methods that employ mild conditions (e.g., room temperature, atmospheric pressure) are often easier and safer to scale up than those requiring high pressures or temperatures. nih.gov

Catalyst Efficiency and Reusability: For catalytic methods, the catalyst loading and potential for recycling are critical for cost-effectiveness on a larger scale.

Flow Chemistry: Continuous flow reactors, such as the H-Cube® system which can generate deuterium gas in-situ from D₂O, offer a scalable and safe alternative to traditional batch processing for deuteration reactions. thalesnano.com This technology allows for precise control over reaction parameters and minimizes the handling of hazardous gas.

For research applications, a balance must be struck between synthetic elegance, yield, isotopic purity, and the practical considerations of cost and ease of scale-up to meet the demand for this important analytical standard.

Characterization of Synthesized this compound

Spectroscopic Verification of Deuterium Position and Abundance

Spectroscopic methods are indispensable for confirming the successful incorporation of deuterium at specific atomic positions within the 1,3-Dichloropropene molecule. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural details of molecules. For this compound, both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) would be employed, often in conjunction with deuterium NMR (²H NMR).

In a standard ¹H NMR spectrum of non-deuterated 1,3-Dichloropropene, specific signals correspond to the protons at different positions in the molecule. guidechem.comchemicalbook.com The successful synthesis of this compound, where deuterium atoms replace hydrogen atoms, would result in the disappearance or significant reduction of these signals in the ¹H NMR spectrum. msu.edu The IUPAC name for this deuterated compound is 1,3-dichloro-1,2,3,3-tetradeuterioprop-1-ene. nih.gov

Conversely, a ²H NMR spectrum would show signals corresponding to the positions of the deuterium atoms, confirming their presence and location. The integration of these signals can provide quantitative information about the level of deuterium enrichment at each site.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight of the synthesized compound, thereby confirming the incorporation of deuterium. The molecular weight of the unlabeled 1,3-Dichloropropene (C₃H₄Cl₂) is approximately 110.97 g/mol . guidechem.com The deuterated version, this compound (C₃D₄Cl₂), has a higher molecular weight of approximately 114.99 g/mol due to the replacement of four hydrogen atoms (atomic mass ~1) with four deuterium atoms (atomic mass ~2). simsonpharma.comlgcstandards.com

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) allows for the separation of the compound from any impurities prior to mass analysis. iss.it The mass spectrum of this compound would show a molecular ion peak (M⁺) consistent with the expected higher mass. researchgate.net The fragmentation pattern observed in the mass spectrum can also provide structural information, further confirming the identity of the compound. nih.govchemicalbook.com Isotope dilution GC-MS, a technique that uses stable isotopically labeled compounds as internal standards, is often employed for accurate quantification. a2gov.org

Infrared (IR) Spectroscopy

While primarily used for identifying functional groups, IR spectroscopy can also offer evidence of deuteration. The stretching frequencies of C-D bonds appear at lower wavenumbers (cm⁻¹) compared to C-H bonds due to the heavier mass of deuterium. Therefore, a comparison of the IR spectrum of the synthesized this compound with that of an unlabeled standard would reveal characteristic shifts in the vibrational frequencies, providing further proof of isotopic enrichment. nih.gov

Chromatographic Analysis of Isomeric Ratios and Chemical Purity

Gas Chromatography (GC)

Gas chromatography is the method of choice for analyzing volatile compounds like 1,3-Dichloropropene. iss.itthermofisher.com A GC system separates the components of a mixture based on their different boiling points and interactions with the stationary phase of the GC column. epa.gov The (Z)- and (E)-isomers of 1,3-Dichloropropene have slightly different physical properties, which allows for their separation on an appropriate GC column, such as a DB-VRX column. iss.it

Following separation, the isomers are detected by a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). iss.itcdc.gov The retention time (the time it takes for each isomer to travel through the column) is a characteristic property that helps in their identification. The area under each peak in the resulting chromatogram is proportional to the amount of that isomer present, allowing for the determination of the isomeric ratio. lcms.cz

Data Tables

Table 1: Spectroscopic and Chromatographic Data for this compound Characterization

ParameterTechniqueExpected Result for this compoundReference
Molecular Weight Mass Spectrometry (MS)~114.99 g/mol simsonpharma.comlgcstandards.com
Isotopic Purity Nuclear Magnetic Resonance (NMR) / Mass Spectrometry (MS)Disappearance/reduction of signals in ¹H NMR; M+4 peak in MS msu.eduresearchgate.net
Isomeric Ratio (Z/E) Gas Chromatography (GC)Separation of isomers with distinct retention times iss.itlcms.cz
Chemical Purity Gas Chromatography (GC)>98% (typical for standards) isotope.comeurisotop.com

Environmental Fate and Transport Dynamics of 1,3 Dichloropropene D4

Volatilization and Atmospheric Transport Studies

The movement of 1,3-Dichloropropene-D4 from the soil into the atmosphere is a significant pathway in its environmental distribution. This process, known as volatilization, is influenced by various soil and environmental factors. Once in the atmosphere, its dispersion is studied using sophisticated modeling techniques.

Influence of Soil Parameters on Volatilization Rates

The rate at which this compound volatilizes from soil is not constant and is significantly affected by the physical and chemical properties of the soil. nih.govnih.gov Key parameters include soil moisture, organic matter content, temperature, and soil texture.

Soil Moisture: The amount of water in the soil plays a critical role. Increased soil moisture can lead to a higher rate of hydrolysis, a process that degrades this compound. nih.gov However, the diffusion rate of the compound is generally higher in drier soils compared to wet soils. rivm.nl Some studies have shown that increasing soil water content from 5% to 17.5% can slightly increase the degradation of 1,3-dichloropropene (B49464). nih.gov It is estimated that 5-10% of the cis isomer of 1,3-dichloropropene is lost to the atmosphere from a warm, moist sandy loam. epa.gov

Organic Matter: Soil organic matter can significantly reduce the volatilization of this compound by adsorbing the compound. usda.govnih.gov This adsorption is enhanced by the addition of organic amendments like manure compost. usda.govnih.gov The interaction with organic matter can also promote degradation through direct substitution reactions. nih.gov Field studies have shown that applying composted municipal green waste to the soil surface can reduce emissions by approximately 75% to 90%. nih.gov

Temperature: Higher soil temperatures generally increase the rate of volatilization. nih.gov Temperature also influences the rate of hydrolysis, with a reported half-life of 13.5 days at 20°C, which decreases to 2 days at 29°C. nih.gov Increasing incubation temperature from 10 to 45 degrees Celsius has been shown to accelerate fumigant degradation by 5-14 times. nih.gov

Soil Texture: The texture of the soil, which is determined by the relative proportions of sand, silt, and clay, affects the movement and volatilization of this compound. While one study indicated that soil texture did not significantly affect the degradation of 1,3-dichloropropene, finer-textured soils showed more rapid degradation of chloropicrin, a related compound. nih.gov

Soil ParameterInfluence on Volatilization Rate of this compound
MoistureHigher moisture can increase degradation via hydrolysis, while drier conditions may facilitate faster diffusion. nih.govrivm.nl
Organic MatterIncreased organic matter leads to greater adsorption and reduced volatilization. usda.govnih.gov
TemperatureHigher temperatures increase both volatilization and degradation rates. nih.govnih.gov
TextureThe effect on this compound degradation appears minimal, though related compounds are affected. nih.gov

Atmospheric Dispersion Modeling of Deuterated Compounds

Predicting the movement and concentration of airborne substances like this compound relies on atmospheric dispersion models. nih.govwiley.com The use of deuterated compounds in these studies is advantageous because their unique isotopic signature allows them to be distinguished from their non-deuterated counterparts, enabling precise tracking. Models like CHAIN_2D have been used to simulate and predict the emissions of 1,3-dichloropropene under various field conditions. researchgate.net These models are crucial for estimating potential exposure and understanding the environmental distribution of the compound.

Methodologies for Measuring Emission Flux in Controlled and Field Environments

To accurately quantify the amount of this compound entering the atmosphere, various methods are used to measure its emission flux.

In controlled environments , such as laboratories, packed soil columns are used to study the effects of different application methods on volatilization. usda.gov These studies have shown that factors like injection depth and water management are critical in influencing emission rates. usda.gov

In field environments , methods for measuring fumigant flux are essential for providing data for air dispersion models and for evaluating the effectiveness of different management practices aimed at reducing emissions. nih.govwiley.com Common techniques include the aerodynamic method and the use of dynamic flux chambers. nih.govwiley.com Field studies have demonstrated that practices like deeper injection of the fumigant can reduce emissions. escholarship.org Micrometeorological methods are also employed to continuously measure the volatilization rate over extended periods. nih.gov For instance, one study found that approximately 25% of applied 1,3-dichloropropene volatilized within 14 days after application. epa.gov

Hydrological Transport and Subsurface Migration

The movement of this compound through the soil and into water systems is another critical aspect of its environmental fate.

Leaching Potential in Various Soil Types

The potential for this compound to leach through the soil and into groundwater is a significant concern. nih.govcdc.gov Its mobility in soil is influenced by its low tendency to adsorb to soil particles, which is indicated by its low organic carbon-water partitioning coefficient (Koc). nih.gov This high mobility suggests a potential for leaching, particularly in permeable soils. nih.govepa.gov However, the compound also degrades relatively quickly in most agricultural soils. nih.gov

Studies have shown that rainfall can cause 1,3-dichloropropene to leach to considerable depths in the soil profile. researchgate.net The amount of leaching is also dependent on the soil type, with aged residues of 1,3-dichloropropene showing high mobility in loamy sand soil. epa.gov Research on persistent residues of fumigants suggests that their leaching through soil into water can be significant. usda.gov

Soil TypeLeaching Potential of this compound
Loamy SandHigh mobility of aged residues has been observed. epa.gov
Permeable SoilsGenerally high potential for leaching. nih.govepa.gov

Groundwater Contamination Potential and Monitoring Methodologies for Deuterated Tracers

Deuterated compounds are valuable as tracers in groundwater studies to monitor the fate and transport of contaminants. usgs.govproquest.comresearchgate.netosti.gov Their unique properties allow for sensitive detection and provide a means to track the movement of pollutants in the subsurface. usgs.govresearchgate.net Tracer tests using deuterated compounds can help determine aquifer parameters, retardation coefficients, and in-situ biodegradation rates of organic pollutants. proquest.comosti.govscilit.com This information is crucial for managing and remediating contaminated groundwater sites.

Transformation and Degradation Pathways of 1,3 Dichloropropene D4 in Environmental Matrices

Hydrolytic Degradation Mechanisms

Hydrolysis is a critical abiotic process in the degradation of 1,3-Dichloropropene (B49464) and its deuterated analogues in aqueous environments. researchgate.netnih.gov This reaction involves the nucleophilic substitution of a chlorine atom by a hydroxyl group, leading to the formation of corresponding deuterated alcohol derivatives.

The rate of hydrolysis for 1,3-Dichloropropene is significantly influenced by both pH and temperature. Studies on the non-deuterated compound show that hydrolysis is generally faster under alkaline conditions and is inhibited by low pH. researchgate.netnih.govresearchgate.net Temperature has a pronounced effect, with reaction rates increasing as temperature rises. nih.gov For instance, the hydrolysis half-life of 1,3-Dichloropropene in deionized water at 20°C is approximately 9.8 to 13.5 days. researchgate.netnih.gov At 29°C, the half-life can decrease to as little as 2 days, while at 2°C, it can extend to 90-100 days. nih.gov While specific kinetic data for the D4 isotopologue are not detailed in the available literature, the general trends of pH and temperature dependence are expected to be similar.

Temperature (°C)pHHalf-life (days)Reference
295.52 nih.gov
297.52 nih.gov
20Not Specified9.8 researchgate.netnih.gov
205, 7, 913.5 nih.gov
155.511-13 nih.gov
157.511-13 nih.gov
10Not Specified51 nih.gov
25.590-100 nih.gov
27.590-100 nih.gov

Data presented is for the non-deuterated 1,3-Dichloropropene and serves as a proxy for the expected behavior of the D4 analogue.

The primary and initial product of 1,3-Dichloropropene-D4 hydrolysis is 3-chloroallyl alcohol-D4. nih.govcdc.govinchem.org This transformation occurs for both the cis- and trans-isomers of the parent compound. inchem.org This alcohol can undergo further oxidation in environmental systems to form the more stable 3-chloroacrylic acid-D4. nih.govcdc.govepa.gov Both of these deuterated metabolites are key intermediates in the complete degradation pathway of this compound. cdc.gov Analytical methods have been developed for the detection of these non-deuterated degradates in water and soil, which could be adapted for their deuterated counterparts. epa.govepa.gov

The substitution of hydrogen with deuterium (B1214612) can alter reaction rates, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org The KIE is the ratio of the rate constant for the lighter isotopologue (kH) to that of the heavier one (kD). wikipedia.org In the hydrolysis of this compound, the rate-determining step involves the cleavage of a carbon-chlorine bond, not a carbon-hydrogen or carbon-deuterium bond. Therefore, any observed KIE would be a secondary kinetic isotope effect. Secondary KIEs are typically much smaller than primary KIEs, with values often close to 1.0. princeton.edu The presence of deuterium atoms on the carbon backbone may slightly alter the vibrational frequencies of bonds at the reaction center, leading to a minor change in the hydrolysis rate compared to the non-deuterated compound.

Biotransformation Pathways

Microbial activity is a significant driver for the degradation of 1,3-Dichloropropene and its transformation products in soil. core.ac.uknih.gov While the initial hydrolysis can be a purely chemical process, the subsequent breakdown of intermediates like 3-chloroallyl alcohol is predominantly biological. nih.govresearchgate.net

Soils with a history of repeated fumigant application often harbor microbial communities with an enhanced capacity to degrade 1,3-Dichloropropene. nih.govresearchgate.net These adapted microbial consortia are expected to be equally effective in degrading the deuterated form. Several aerobic bacterial genera have been identified as capable of biodegrading 1,3-Dichloropropene, including Pseudomonas, Rhodococcus, Alcaligenes, Paenibacillus, Bacillus, and Microbacterium. researchgate.net The degradation pathway in these organisms typically begins with a hydrolytic dehalogenation step, converting this compound to 3-chloroallyl alcohol-D4, which then enters central metabolic pathways. nih.govresearchgate.net

Specific bacterial strains capable of utilizing 1,3-Dichloropropene as a carbon and energy source have been isolated and characterized. nih.gov A prominent example is Pseudomonas cichorii 170, a gram-negative bacterium isolated from soil repeatedly treated with the fumigant. core.ac.ukresearchgate.net This strain can grow on 1,3-Dichloropropene, 3-chloroallyl alcohol, and 3-chloroacrylic acid. core.ac.uknih.gov The initial step in its metabolic pathway is catalyzed by a hydrolytic haloalkane dehalogenase enzyme that converts 1,3-Dichloropropene to 3-chloroallyl alcohol. nih.govresearchgate.net Another isolated organism is Rhodococcus sp. strain AS2C, which degrades the compound cometabolically. nih.gov These specialized strains are presumed to metabolize this compound through the same enzymatic pathways, as the substrate specificity of the dehalogenase enzymes is unlikely to be significantly hindered by the isotopic substitution.

Enzymatic Mechanisms of Dehalogenation and Mineralization (e.g., chloroacrylate dehalogenases)

The biodegradation of 1,3-dichloropropene in soil and aquatic environments is a multi-step enzymatic process carried out by various microorganisms. While studies have not specifically used this compound, the pathway for the parent compound is well-documented and serves as the primary model. The process begins with the initial conversion of 1,3-dichloropropene to more biodegradable intermediates, followed by dehalogenation and entry into central metabolic pathways.

The established degradation pathway involves two main stages:

Initial Hydrolysis and Oxidation: The first step is the conversion of both cis- and trans-isomers of 1,3-dichloropropene to their corresponding 3-chloroallyl alcohols. nih.govcore.ac.uk This conversion can occur as a chemical hydrolysis reaction in the soil but is also catalyzed enzymatically by hydrolytic haloalkane dehalogenases, such as the DhaA enzyme found in bacteria like Pseudomonas cichorii and Rhodococcus rhodochrous. nih.govresearchgate.net These 3-chloroallyl alcohols are then oxidized in two subsequent steps, likely by alcohol and aldehyde dehydrogenases, to form cis- and trans-3-chloroacrylic acid. nih.govresearchgate.net

Dehalogenation and Mineralization: The key step in detoxification and mineralization is the cleavage of the carbon-chlorine bond in the 3-chloroacrylic acid intermediates. This is accomplished by specialized enzymes known as 3-chloroacrylic acid dehalogenases (CaaD). nih.gov Microorganisms often possess separate, isomer-specific dehalogenases for the cis- and trans- forms of 3-chloroacrylic acid. nih.govcore.ac.uk For instance, Pseudomonas pavonaceae 170 utilizes a trans-specific CaaD. dntb.gov.ua These enzymes catalyze a hydrolytic dehalogenation, converting 3-chloroacrylate (B1242026) into malonate semialdehyde, which can then be further metabolized and enter the Krebs cycle, leading to complete mineralization. nih.gov

The enzymatic sequence is summarized in the table below.

StepSubstrateEnzyme ClassProduct
11,3-DichloropropeneHaloalkane Dehalogenase3-Chloroallyl alcohol
23-Chloroallyl alcoholAlcohol/Aldehyde Dehydrogenase3-Chloroacrylic acid
33-Chloroacrylic acid3-Chloroacrylic Acid Dehalogenase (CaaD)Malonate semialdehyde
Table 1. Enzymatic Pathway for 1,3-Dichloropropene Mineralization.

Enhanced Biodegradation Phenomena with Deuterated Compounds

Enhanced biodegradation is a phenomenon where repeated application of a pesticide to a soil environment leads to an accelerated rate of its degradation. This occurs because the initial applications select for and stimulate the growth of microbial populations that can utilize the compound as a source of carbon and energy. researchgate.netnih.gov This effect has been documented for 1,3-dichloropropene, where soils with a history of fumigation show significantly faster degradation rates than untreated soils. researchgate.net

Photochemical Degradation in Atmospheric and Aquatic Systems

The photochemical degradation of 1,3-dichloropropene is a relevant fate process, particularly in the atmosphere. Direct photolysis in aquatic systems appears to be a less significant pathway compared to other processes like hydrolysis and volatilization.

Photolysis Rates and Quantum Yields of Deuterated 1,3-Dichloropropene

Specific data on the photolysis rates and quantum yields for this compound are not available in the published literature. For the non-deuterated compound, direct photolysis (photodegradation from direct absorption of light) is not considered a primary degradation pathway. cdc.gov Studies have shown that photo irradiation has little to no effect on the hydrolysis rate of 1,3-dichloropropene in water. researchgate.netnih.gov

In the atmosphere, the degradation of 1,3-dichloropropene is dominated by its reaction with photochemically produced hydroxyl radicals (•OH) and, to a lesser extent, ozone. cdc.govnih.gov The atmospheric half-life for the reaction with hydroxyl radicals is estimated to be approximately 12 hours for the cis-isomer and 7 hours for the trans-isomer. nih.gov

Identification of Phototransformation Products

Research into the direct phototransformation products of this compound in aquatic systems has not been published. However, studies on the atmospheric degradation of the parent compound have identified several transformation products resulting from reactions with ozone and hydroxyl radicals. These products include:

Formyl chloride cdc.gov

Chloroacetaldehyde cdc.gov

Chloroacetic acid cdc.gov

Formic acid cdc.gov

Hydrogen chloride cdc.gov

Carbon monoxide and carbon dioxide cdc.gov

These products arise from the oxidative cleavage of the molecule in the gas phase.

Influence of Environmental Factors on Phototransformation Kinetics

pH: Hydrolysis is pH-dependent, with higher pH levels favoring the reaction. nih.gov

Temperature: Increased temperature accelerates degradation rates. nih.gov

Soil Moisture and Organic Matter: Higher soil moisture and organic content generally increase the rate of degradation. researchgate.netnih.govnih.gov

While direct photolysis in water is not a major pathway, the photodecomposition in the atmosphere may be enhanced by the presence of atmospheric particulates. epa.gov Factors influencing atmospheric degradation would include the concentration of hydroxyl radicals and ozone, sunlight intensity, and the presence of other atmospheric compounds. usda.gov

Isotopic Effects on Degradation Kinetics

The substitution of hydrogen (¹H) with deuterium (²H) in a molecule can significantly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect is particularly pronounced for deuterium because it doubles the mass of the atom. libretexts.org The KIE is expressed as the ratio of the rate constant for the lighter isotopologue (kH) to that of the heavier one (kD), i.e., KIE = kH/kD.

The underlying principle of the KIE is that the C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond. libretexts.org Consequently, more energy is required to break a C-D bond. If the cleavage of a C-H bond is the rate-determining step of a degradation pathway, substituting that hydrogen with deuterium will slow the reaction down, resulting in a "normal" KIE where kH/kD > 1. libretexts.orgprinceton.edu For deuterium, this effect can be substantial, with kH/kD values often ranging from 6 to 10. wikipedia.org

While no specific KIE values have been published for the degradation of this compound, the principle can be applied to its potential degradation pathways:

Enzymatic Degradation: In the biodegradation pathway, if a step involving C-H bond cleavage, such as the oxidation of the 3-chloroallyl alcohol intermediate, is rate-limiting, then the deuterated compound would be expected to be metabolized more slowly than its non-deuterated counterpart.

Atmospheric Degradation: The primary atmospheric degradation pathway involves hydrogen abstraction by hydroxyl radicals. This C-H bond cleavage is central to the reaction. Therefore, a significant KIE is expected, meaning this compound would likely have a longer atmospheric half-life than 1,3-dichloropropene. Studies on similar molecules, like chloromethane, have measured deuterium KIEs (kH/kD) of 1.41 for reactions with OH radicals, confirming that deuteration slows the degradation rate. nih.gov

Deuterium Isotope Effects in Abiotic Transformation Processes

The primary abiotic transformation process for 1,3-dichloropropene in soil and water is hydrolysis. This reaction involves the substitution of a chlorine atom with a hydroxyl group to form 3-chloroallyl alcohol. The rate of this reaction is influenced by factors such as temperature and pH. wur.nl

The substitution of hydrogen with deuterium in this compound can lead to a kinetic isotope effect (KIE), which may alter the rate of abiotic degradation. The C-D bond is stronger than the C-H bond, and thus reactions that involve the breaking of a C-H bond in the rate-determining step are typically slower when deuterium is substituted for hydrogen. This is known as a primary kinetic isotope effect.

In the context of hydrolysis of this compound, a significant primary kinetic isotope effect is not anticipated if the C-H (or C-D) bonds are not directly broken during the rate-determining step of the hydrolysis reaction. However, secondary isotope effects, which arise from isotopic substitution at a position adjacent to the reaction center, may be observed. These effects are generally smaller than primary isotope effects. For the hydrolysis of this compound, a small secondary isotope effect might be observed, but it is not expected to dramatically alter the abiotic degradation pathway or its products.

Table 1: Abiotic Degradation Data for 1,3-Dichloropropene (Non-Deuterated Analogue)

ParameterValueConditionsReference
Half-life in soil3 to 25 days20°C researchgate.net
Disappearance rate in sandy soils2-3.5% per day15-20°C wur.nl
Disappearance rate in clay-containing soilsUp to 25% per day20°C wur.nlresearchgate.net

Note: The data in this table pertains to the non-deuterated 1,3-dichloropropene. The degradation rates for this compound may differ due to isotope effects.

Deuterium Isotope Effects in Biotic Transformation Processes

The biotic degradation of 1,3-dichloropropene is a significant pathway in the environment, primarily carried out by soil microorganisms. nih.govcore.ac.uk The initial enzymatic attack is often catalyzed by a haloalkane dehalogenase, which converts 1,3-dichloropropene to 3-chloroallyl alcohol. nih.govnih.gov This is followed by the action of alcohol dehydrogenase and aldehyde dehydrogenase to produce 3-chloroacrylic acid. nih.govresearchgate.net

The presence of deuterium in this compound can have a more pronounced effect on biotic transformation rates compared to abiotic processes, as enzymatic reactions are often highly sensitive to isotopic substitution. If the cleavage of a C-H bond is involved in the rate-determining step of an enzymatic reaction, a significant primary kinetic isotope effect can be expected.

For example, the oxidation of 3-chloroallyl alcohol-d_x_ to 3-chloroacrylic acid-d_y_ by alcohol dehydrogenase involves the breaking of a C-H bond at the carbon bearing the alcohol group. The substitution of hydrogen with deuterium at this position would likely lead to a slower reaction rate. The magnitude of this isotope effect would provide valuable information about the transition state of the enzymatic reaction.

Table 2: Key Enzymes and Products in the Biotic Degradation of 1,3-Dichloropropene

StepEnzymeSubstrateProductReference
1Haloalkane Dehalogenase1,3-Dichloropropene3-Chloroallyl alcohol nih.govnih.gov
2Alcohol Dehydrogenase3-Chloroallyl alcohol3-Chloroallyl aldehyde researchgate.net
3Aldehyde Dehydrogenase3-Chloroallyl aldehyde3-Chloroacrylic acid researchgate.net
43-Chloroacrylic acid dehalogenase3-Chloroacrylic acidMalonic acid semialdehyde nih.govnih.gov

Note: This table outlines the general biotic degradation pathway. The rates of these enzymatic steps for this compound may be altered due to deuterium isotope effects.

While specific experimental data on the deuterium isotope effects in the biotic transformation of this compound are not available in the reviewed literature, the study of such effects could serve as a powerful tool to elucidate the mechanisms of the enzymes involved in its degradation.

Analytical Methodologies for 1,3 Dichloropropene D4 in Complex Environmental Samples

Sample Preparation Techniques for Deuterated Volatile Organic Compounds

Sample preparation is a crucial step that aims to isolate and concentrate analytes of interest from complex matrices like water, air, soil, and sediment. For deuterated volatile organic compounds (VOCs) such as 1,3-Dichloropropene-D4, the chosen technique must be efficient and reproducible.

Purge-and-trap is a dynamic headspace technique and a standard method for the analysis of VOCs in aqueous samples. teledynelabs.com This method is widely used in regulatory protocols, such as U.S. EPA Methods 502.2, 524.2, and 624, for the determination of 1,3-dichloropropene (B49464). cdc.gov The process involves bubbling an inert gas, typically helium, through a water sample. teledynelabs.comresearchgate.net Volatile compounds, including this compound, are partitioned from the aqueous phase into the gas phase. This gas stream is then passed through a trap containing one or more sorbent materials where the organic compounds are retained. teledynelabs.comepa.gov After the purging process is complete, the trap is rapidly heated and backflushed with the inert gas, desorbing the concentrated analytes directly into a gas chromatograph (GC) for separation and analysis. cdc.govepa.gov

Table 1: Typical Purge-and-Trap Parameters for VOC Analysis in Water

Parameter Typical Setting Purpose Source(s)
Sample Volume 5 - 25 mL Standardized volume for consistent purging efficiency. epa.gov
Purge Gas Helium or Nitrogen Inert gas to strip volatiles from the sample matrix. cdc.govresearchgate.net
Purge Flow Rate 20 - 50 mL/min Affects the rate of analyte transfer to the trap. teledynelabs.com
Purge Time 10 - 15 min Duration required for efficient removal of volatiles. teledynelabs.com
Sample Temperature Ambient to 80°C Higher temperatures can increase the volatility of some compounds. epa.govepa.gov
Trap Sorbents Tenax®, Silica (B1680970) Gel, Carbon Molecular Sieve Combination of sorbents to effectively trap a wide range of VOCs. researchgate.netglsciences.eu
Desorption Temperature 180 - 250°C Temperature needed to release trapped analytes into the GC. cdc.govepa.gov

Solid-Phase Microextraction (SPME) is a solvent-free, non-exhaustive sample preparation technique that integrates sampling, extraction, and concentration into a single step. researchgate.netnih.gov It is based on the partitioning of analytes between the sample matrix and a stationary phase coated onto a fused silica fiber. nih.govhilarispublisher.com For VOC analysis in water and air, headspace (HS) SPME is the most common approach. hilarispublisher.comlawdata.com.tw In HS-SPME, the fiber is exposed to the vapor phase above the sample, minimizing matrix interferences. lawdata.com.twnih.gov

The selection of the fiber coating is critical and depends on the polarity and volatility of the target analytes. lawdata.com.tw For a broad range of VOCs, including chlorinated compounds, a combination fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often effective. lawdata.com.twuwaterloo.ca Key parameters that require optimization include extraction time, temperature, and sample agitation to facilitate equilibrium between the sample and the fiber coating. researchgate.netlawdata.com.tw After extraction, the fiber is transferred to the hot injector of a GC, where the analytes are thermally desorbed for analysis. hilarispublisher.comnih.gov SPME is valued for its simplicity, sensitivity, and reduced solvent consumption. nih.govlawdata.com.tw

Table 2: Common Parameters for SPME of VOCs

Parameter Typical Setting/Options Purpose Source(s)
Sampling Mode Headspace (HS) or Direct Immersion (DI) HS mode is preferred for complex matrices to reduce interference. nih.govhilarispublisher.com
Fiber Coating DVB/CAR/PDMS, PDMS, PA Selected based on analyte polarity; DVB/CAR/PDMS is effective for a wide range of VOCs. researchgate.netlawdata.com.twuwaterloo.ca
Extraction Temperature 20 - 80°C Affects the partitioning equilibrium and kinetics of extraction. researchgate.netlawdata.com.tw
Extraction Time 15 - 40 min Time required to reach equilibrium or for reproducible pre-equilibrium extraction. researchgate.netlawdata.com.tw
Sample Agitation Stirring or Sonication Increases the rate of mass transfer of analytes to the headspace and fiber. researchgate.net
Desorption Thermal in GC inlet Rapidly transfers analytes from the fiber to the GC column. nih.gov

For solid and semi-solid matrices like soil and sediment, solvent extraction is a common and effective preparation technique, particularly for samples with higher analyte concentrations. cdc.govepa.gov The method involves the extraction of 1,3-dichloropropene isomers by mixing the sample with a suitable organic solvent. iss.itwur.nl Methanol (B129727) is frequently used as the extraction solvent because it also acts as a preservative, inhibiting microbial degradation of the analytes. epa.govusgs.gov

The procedure typically involves adding a known mass of the sample to a vial containing the solvent. iss.it The mixture is then vigorously agitated using a shaker or vortex mixer to ensure intimate contact between the sample and the solvent. iss.it After agitation, the solid particles are allowed to settle, or the sample is centrifuged to separate the solid and liquid phases. iss.it An aliquot of the solvent extract is then taken for analysis. For GC analysis, the methanol extract is often diluted with water before being introduced into a purge-and-trap system. epa.gov The use of this compound as a surrogate, spiked into the sample prior to extraction, is vital for quantifying the efficiency of the extraction process. mdpi.com

Table 3: Parameters for Solvent Extraction of 1,3-Dichloropropene from Soil

Parameter Typical Setting/Options Purpose Source(s)
Sample Mass 5 - 10 g A representative amount of the solid matrix. epa.goviss.it
Extraction Solvent Methanol, Hexane, Xylene Chosen for its ability to efficiently dissolve the target analytes. epa.goviss.itwur.nl
Solvent Volume 10 mL Sufficient volume to ensure complete wetting and extraction of the sample. iss.itwur.nl
Extraction Method Mechanical Shaking, Vortexing Provides energy to facilitate the transfer of analytes from the matrix to the solvent. iss.it
Extraction Time 15 - 30 min Duration to allow for effective partitioning of analytes into the solvent. iss.it
Separation Centrifugation or Settling Separates the solid matrix from the liquid extract before analysis. iss.it

Chromatographic Separation Techniques

Following sample preparation and extraction, gas chromatography (GC) is the definitive technique for separating volatile compounds like this compound prior to their detection and quantification.

Gas chromatography is the premier technique for separating the cis- and trans-isomers of 1,3-dichloropropene. iss.it The separation occurs as the vaporized analytes, carried by an inert gas, travel through a long, thin capillary column. postnova.com The inside of the column is coated with a stationary phase, and separation is achieved based on the differential partitioning of the isomers between the mobile gas phase and the stationary liquid phase. sigmaaldrich.com

While the deuterated (D4) and non-deuterated forms of 1,3-dichloropropene have nearly identical retention times and will co-elute or elute very closely from the GC column, they are readily distinguished by a mass spectrometer (MS) detector. cdc.gov The MS detector ionizes the eluting molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio. Since this compound is heavier than its non-deuterated analog, it produces ions with a higher m/z, allowing for clear, interference-free differentiation and quantification of both the analyte and the deuterated standard. For example, the non-deuterated isomers are often quantified using the ion at m/z 75. iss.it

The selection of an appropriate GC column is the most critical factor in achieving a successful separation. restek.com The primary goal is to obtain baseline resolution of the cis- and trans-isomers of 1,3-dichloropropene from each other and from other potential contaminants in the sample. researchgate.net Since the deuterated and non-deuterated analogs have very similar chromatographic behavior, a column that resolves the native isomers will also resolve the deuterated isomers. cdc.govcdc.gov

The choice of stationary phase is the most important decision. sigmaaldrich.com Stationary phase polarity is a key consideration; for semi-volatile compounds like 1,3-dichloropropene, a low- to mid-polarity column is generally preferred. restek.com Columns with a stationary phase of 5% phenyl-methylpolysiloxane are very common and effective for this analysis. postnova.com Column dimensions—length, internal diameter (I.D.), and film thickness—also play a significant role. Longer columns provide more theoretical plates and thus better resolution, while smaller I.D. columns increase efficiency. trajanscimed.com Thicker films can increase retention and sample capacity but may also increase bleed at higher temperatures. restek.com

Table 4: Recommended GC Column Characteristics for 1,3-Dichloropropene Isomer Separation

Parameter Recommended Specification Rationale Source(s)
Stationary Phase 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, Rxi-5ms) or DB-VRX Low- to mid-polarity phase provides good selectivity for chlorinated hydrocarbons. iss.itpostnova.com
Column Length 30 - 60 m Longer columns provide higher efficiency and better resolution of isomers. postnova.comrestek.com
Internal Diameter (I.D.) 0.25 - 0.32 mm 0.25 mm I.D. offers a good balance of efficiency and sample capacity. iss.ittrajanscimed.com
Film Thickness 1.0 - 1.5 µm Thicker films increase retention and resolution for volatile compounds. iss.itpostnova.com
Carrier Gas Helium or Hydrogen Inert mobile phase to transport analytes through the column. postnova.com

Spectrometric Detection and Quantification

Spectrometric methods, particularly those coupled with chromatographic separation, form the cornerstone of quantitative analysis for this compound. These techniques offer the high sensitivity and selectivity required to detect and measure the compound at trace levels in environmental samples such as soil, water, and air. inchem.orgcdc.gov

Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) Mode

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely applied technique for the analysis of volatile organic compounds like 1,3-Dichloropropene. silcotek.com For trace-level quantification in complex samples, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode significantly enhances sensitivity and selectivity compared to full-scan mode. nih.gov In SIM mode, the mass spectrometer is set to detect only a few specific mass-to-charge (m/z) ions that are characteristic of the analyte of interest. This reduces chemical noise from matrix interferences and allows for lower detection limits. silcotek.comnih.gov

For the analysis of 1,3-Dichloropropene and its deuterated isotopologue, this compound, specific quantitation and confirmation ions are selected. The quantitation ion is typically the most abundant ion in the mass spectrum, while qualifier ions are used to confirm the identity of the compound. The four-dalton mass shift of this compound allows for its clear differentiation from the unlabeled compound.

Table 1: Characteristic Ions for 1,3-Dichloropropene and this compound in GC-MS (SIM Mode) Note: The mass spectrum of this compound is not widely published; these ions are predicted based on the fragmentation of the parent compound and the position of the deuterium (B1214612) labels. The primary fragmentation is the loss of a chlorine atom.

CompoundFormulaMolecular Weight (g/mol)Proposed Quantitation Ion (m/z)Proposed Qualifier Ions (m/z)Rationale
1,3-Dichloropropene (cis/trans)C₃H₄Cl₂110.9775110, 112The [M-Cl]⁺ fragment (C₃H₄Cl⁺) is the base peak (m/z 75). iss.itepa.gov Molecular ions are observed at m/z 110 and 112, reflecting the isotopic pattern of two chlorine atoms. iss.it
This compound (cis/trans)C₃D₄Cl₂114.9979114, 116The deuterated [M-Cl]⁺ fragment (C₃D₄Cl⁺) is predicted to be the base peak (m/z 79). The molecular ions are shifted to m/z 114 and 116.

The analytical method typically involves sample extraction with an organic solvent, followed by direct injection into the GC-MS system. iss.it The chromatographic separation is often performed on a capillary column suitable for volatile compounds, such as a DB-VRX column. iss.it

Use of this compound as an Internal Standard in Environmental Monitoring

In quantitative environmental analysis, the use of an internal standard is critical to ensure accuracy and precision. An internal standard is a compound with similar physicochemical properties to the analyte, which is added in a known amount to every sample, standard, and blank before preparation. It corrects for variations in extraction efficiency, sample volume, and instrument response.

Deuterated analogs of target analytes, such as this compound, are considered the "gold standard" for internal standards in mass spectrometry-based methods. This is because they co-elute chromatographically and have nearly identical extraction and ionization behavior to their non-deuterated counterparts. However, they are easily distinguished by their difference in mass, preventing interference with the quantification of the native analyte.

While methods for 1,3-Dichloropropene have historically used other compounds like 2-bromo-1-chloropropane (B110360) or 1,3,5-tribromobenzene (B165230) as internal standards, the use of this compound offers superior accuracy by more closely mimicking the behavior of the target analyte throughout the entire analytical process. inchem.orgiss.itepa.gov This is especially important when analyzing complex matrices where significant and variable signal suppression or enhancement (matrix effects) can occur.

High-Resolution Mass Spectrometry for Metabolite Identification

Understanding the metabolic fate of environmental contaminants is essential for risk assessment. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), is a powerful tool for identifying unknown metabolites. chromatographyonline.comnih.gov HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, can measure the mass of an ion with very high accuracy (typically < 5 ppm), which allows for the determination of its elemental composition. chromatographyonline.comnih.gov

The use of this compound is particularly advantageous in metabolite identification studies. By treating a biological system with a mixture of the labeled and unlabeled compound, metabolites can be readily identified by searching for characteristic isotopic doublets in the mass spectrum. Every metabolite originating from 1,3-Dichloropropene will appear as a pair of peaks separated by four daltons, corresponding to the unlabeled and D4-labeled forms. This "isotope pattern filtering" allows for the rapid differentiation of true metabolites from endogenous background interferences. nih.gov

Furthermore, the accurate mass measurement provided by HRMS can elucidate the metabolic transformation that has occurred. chromatographyonline.com For example, the primary route of metabolism for 1,3-Dichloropropene involves conjugation with glutathione (B108866). cdc.gov HRMS can confirm this pathway by identifying metabolites whose elemental composition corresponds to the addition of glutathione to the parent molecule.

Table 2: Common Biotransformations and Corresponding Mass Shifts for Metabolite Identification using HRMS

BiotransformationChange in Elemental CompositionExact Mass Change (Da)Expected Metabolite Mass (C₃H₄Cl₂)Expected Metabolite Mass (C₃D₄Cl₂)
Hydroxylation+O+15.9949126.9694130.9944
Glutathione Conjugation (GSH)+C₁₀H₁₇N₃O₆S+307.0838418.0583422.0833
Mercapturic Acid Formation+C₅H₉NO₃S+163.0303273.9998278.0248

Advanced Analytical Approaches

Beyond routine quantification, advanced analytical methods are being explored to provide deeper insights into the environmental fate and sources of contaminants like 1,3-Dichloropropene.

Isotope Ratio Mass Spectrometry (IRMS) for Source Apportionment

Compound-Specific Isotope Analysis (CSIA) using Isotope Ratio Mass Spectrometry (IRMS) is an advanced technique used to trace the sources and transformation processes of environmental pollutants. nih.gov This method measures the natural abundance ratios of stable isotopes (e.g., ¹³C/¹²C, ³⁷Cl/³⁵Cl) within a specific compound. Subtle variations in these ratios can occur depending on the manufacturing process of the chemical and the extent of its degradation in the environment, as degradation processes often favor one isotope over another (kinetic isotope effects). mdpi.com

By analyzing the chlorine isotope signature (δ³⁷Cl) of 1,3-Dichloropropene found at a contaminated site, it may be possible to differentiate between different sources or to quantify the extent of natural attenuation. mdpi.com While this technique is typically applied to the unlabeled compound, this compound serves as an invaluable tool in controlled laboratory or field studies. By introducing the D4-labeled compound as a tracer, researchers can precisely measure degradation rates and establish the kinetic isotope effects associated with specific degradation pathways (e.g., reductive dehalogenation) without interference from pre-existing contamination. mdpi.com This information is critical for validating and calibrating CSIA models used for source apportionment and assessing the efficacy of remediation strategies.

Coupled Techniques for in situ Monitoring of Deuterated Compounds

Traditional environmental monitoring relies on the collection of discrete grab samples followed by laboratory analysis. This approach can be costly and may not capture the temporal variability of contaminant concentrations. In situ monitoring techniques aim to provide more continuous, real-time data directly in the field.

Passive sampling is a promising approach for in situ monitoring of waterborne contaminants. researchgate.net Devices like the Polar Organic Chemical Integrative Sampler (POCIS) or others containing a sorbent phase are deployed in a water body for an extended period. They accumulate contaminants over time, providing a time-weighted average concentration. researchgate.net

This compound can be used in conjunction with passive samplers as a Performance Reference Compound (PRC). A known amount of the PRC is spiked onto the sampler's sorbent before deployment. The rate at which the PRC is lost from the sampler during deployment is used to calculate the site-specific sampling rate of the target analyte (unlabeled 1,3-Dichloropropene), improving the accuracy of the concentration estimates. This approach helps to account for the influence of environmental factors like water flow and temperature on the sampler's uptake kinetics.

Ecological and Environmental Impact Assessment Methodologies

Modeling Environmental Concentrations and Exposure Pathways for Deuterated Analogs

Modeling is an essential tool for predicting the distribution and concentration of pesticides in the environment. For deuterated analogs like 1,3-Dichloropropene-D4, existing models developed for the non-deuterated parent compound are adapted. These adaptations account for the subtle but significant differences in physicochemical properties imparted by the heavier deuterium (B1214612) isotope, such as changes in molecular weight and bond strength, which can influence reaction rates (the kinetic isotope effect).

1,3-Dichloropropene (B49464) is a volatile compound, and a significant portion of it, when used as a soil fumigant, can be released into the atmosphere. epa.govcdc.gov Air dispersion models are used to predict the downwind concentrations of such compounds to assess potential inhalation exposure. ca.gov

For 1,3-Dichloropropene, models like the Industrial Source Complex Short-Term model (ISCST3) and AERMOD are commonly employed. ca.govnih.gov These Gaussian plume models simulate how pollutants disperse in the atmosphere based on factors like emission rates, wind speed, and atmospheric stability. nih.govhanfordvapors.com

When applying these models to a deuterated analog like this compound, specific parameters must be adjusted:

Molecular Weight: The increased mass of the D4 analog slightly alters its density and atmospheric diffusion rate.

Degradation Rates: The primary atmospheric degradation pathway for 1,3-Dichloropropene is reaction with photochemically produced hydroxyl radicals. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning the degradation rate for the deuterated compound may be slower. This phenomenon, known as the kinetic isotope effect, would need to be quantified and incorporated into the model to accurately predict persistence and concentration in the air.

The California Department of Pesticide Regulation (DPR) utilizes an integrated system called AERFUM, which employs AERMOD, to manage simulations for soil fumigants and could be adapted for deuterated analogs. ca.govca.gov

Table 1: Air Dispersion Model Parameters for Deuterated Analogs

Model TypeKey Model InputConsideration for this compound
Gaussian Plume (e.g., AERMOD, ISCST3)Emission RateBased on application method and soil volatilization, which is slightly affected by molecular weight.
Gaussian Plume (e.g., AERMOD, ISCST3)Atmospheric Diffusion CoefficientAdjusted for higher molecular weight.
Gaussian Plume (e.g., AERMOD, ISCST3)Atmospheric Half-life (Degradation)Modified to account for the kinetic isotope effect on reactions with hydroxyl radicals.

Groundwater contamination is a potential risk for mobile and persistent pesticides. marylandgolfbmp.org Deuterated compounds are frequently used as tracers to study groundwater flow and contaminant transport because their physical transport behavior is nearly identical to their non-deuterated counterparts, yet they are analytically distinguishable. researchgate.net

Models for groundwater transport, such as those based on the advection-dispersion equation, are used to predict the movement and concentration of solutes. hatarilabs.com When using this compound as a tracer for its parent compound, the model would simulate its movement based on:

Advection: The bulk movement of groundwater.

Dispersion: The spreading of the contaminant plume due to variations in water velocity.

Sorption: The binding of the compound to aquifer materials. proquest.com

Degradation: Chemical or microbial breakdown.

While deuterated water is often used as an ideal conservative tracer, deuterated organic compounds like this compound can provide more specific insights into the fate of the actual contaminant. researchgate.netproquest.com The retardation factor, which accounts for sorption, and the degradation rate would be the key parameters distinguishing the D4 analog from a simple water tracer. These parameters for the deuterated form are expected to be very similar but not identical to the parent compound, with potential slight differences in degradation rates due to the kinetic isotope effect. proquest.com

The behavior of a pesticide in the soil determines its effectiveness and its potential for off-site movement into air or water. pesticidestewardship.org Key processes governing soil fate include adsorption to soil particles, volatilization, chemical and microbial degradation, and leaching. researchgate.neteagri.org

The HYDRUS model is a sophisticated tool used to simulate the movement of water, heat, and solutes in variably saturated soils and is used to estimate emissions of 1,3-Dichloropropene. nih.gov To model the fate and transport of this compound, HYDRUS or similar vadose zone transport models would be parameterized with data specific to the deuterated compound.

Key parameters for adjustment include:

Sorption Coefficient (Koc): This measures the tendency of the chemical to bind to soil organic carbon. While expected to be very similar for the D4 and H4 versions, it must be experimentally verified. eagri.org

Degradation Rate: Hydrolysis and biodegradation are major degradation pathways for 1,3-Dichloropropene in soil. nih.govnih.gov The rates of these reactions may be slower for the D4 analog due to the kinetic isotope effect, potentially leading to slightly greater persistence. This is a critical parameter for accurately modeling its fate.

Volatilization Rate: The rate of conversion from a liquid or dissolved state to a gas depends on vapor pressure and Henry's Law constant, which are slightly different for deuterated compounds due to the change in mass. epa.gov

Using this compound in controlled laboratory or field studies allows for the precise measurement of these parameters, which can then be used to validate and refine the models.

Methodological Considerations for Ecosystem Exposure Studies Using Deuterated Tracers

Deuterated compounds are invaluable in ecosystem exposure studies because they allow researchers to track a substance's pathway without altering the system with radioactive labels. frontiersin.orgnih.gov The use of this compound allows for the unambiguous identification and quantification of the applied pesticide and its transformation products, distinguishing them from any pre-existing environmental background of the non-deuterated form.

Pesticides can inadvertently affect non-target organisms, leading to disruptions in biodiversity and ecosystem function. nih.govresearchgate.net Assessing this exposure is a key component of risk assessment. Deuterated tracers provide a precise method for quantifying the uptake, distribution, and metabolism of a pesticide in organisms like earthworms, insects, or aquatic life. mdpi.com

Methodologies for these studies involve:

Application: The deuterated pesticide is applied in a controlled environment (e.g., a microcosm or mesocosm) that simulates a natural ecosystem and includes the non-target species of interest.

Sampling: Organisms and environmental compartments (soil, water, sediment) are sampled over time.

Analysis: Advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), are used to detect and quantify the concentration of this compound and its specific metabolites.

Modeling: Pharmacokinetic models can be developed from the data to understand how the organism absorbs, distributes, metabolizes, and excretes the compound.

This approach allows researchers to trace the exact pathways of exposure—be it through dermal contact, ingestion, or inhalation—and to understand the biotransformation processes within the organism. cdc.gov

The fundamental reason for using this compound in environmental studies is to trace the fate of its non-deuterated counterpart. While their behavior is very similar, it is not identical. The primary difference arises from the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger C-D bond compared to the C-H bond.

This difference means that any reaction where the breaking of a C-H bond is the rate-limiting step will proceed more slowly for the deuterated compound. nih.gov

Table 2: Comparative Environmental Properties of 1,3-Dichloropropene and its Deuterated Analog

Environmental ProcessControlling PropertyExpected Behavior of this compound vs. Non-Deuterated FormReason
VolatilizationVapor Pressure, Henry's Law ConstantSlightly lower rateSlightly lower vapor pressure due to increased molecular weight.
Leaching in SoilWater Solubility, Sorption (Koc)Nearly identicalIsotopic substitution has a minimal effect on solubility and sorption characteristics.
BiodegradationEnzymatic reaction ratesSlower rateKinetic Isotope Effect (KIE) on C-D bond cleavage by microbial enzymes.
Chemical Degradation (e.g., Hydrolysis)Chemical reaction ratesSlightly slower if C-H bond cleavage is rate-limiting; otherwise, nearly identical.KIE is relevant only if the C-H/C-D bond is broken in the rate-determining step. Hydrolysis of 1,3-Dichloropropene primarily involves the chlorine atoms. nih.gov
Atmospheric PhotodegradationReaction with OH radicalsSlower rateKIE on hydrogen abstraction by hydroxyl radicals.

By understanding these subtle differences, scientists can use data from this compound tracer studies to build highly accurate models for the environmental fate of the more widely used non-deuterated 1,3-Dichloropropene. The deuterated analog acts as a nearly perfect tracer, allowing for precise tracking while also providing insight into reaction mechanisms through the kinetic isotope effect.

Development of Predictive Models for Deuterated Transformation Products of this compound

The assessment of the ecological and environmental impact of pesticides and their transformation products is a critical aspect of environmental science. For isotopically labeled compounds such as this compound, predicting the formation and fate of their deuterated transformation products presents a unique set of challenges and opportunities. The development of predictive models, including Structure-Activity Relationship (SAR), Quantitative Structure-Activity Relationship (QSAR), and machine learning approaches, is essential for a comprehensive risk assessment. While direct research on predictive modeling for the deuterated transformation products of this compound is not extensively available in public literature, the principles and methodologies from related fields can be applied to understand and forecast their environmental behavior.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Applications

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that relate the chemical structure of a compound to its biological or environmental activity. wikipedia.orgeuropa.eu These models are founded on the principle that the properties of a chemical are determined by its molecular structure.

Theoretical Application to this compound Transformation Products:

For the deuterated transformation products of this compound, SAR and QSAR models would be invaluable in predicting their persistence, bioaccumulation, and toxicity. The primary difference between the deuterated and non-deuterated transformation products lies in the mass of the hydrogen isotopes. This seemingly small change can influence the vibrational frequencies of chemical bonds and, consequently, the rates of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE).

The KIE can lead to differences in the rates and pathways of degradation between the deuterated and non-deuterated forms of 1,3-Dichloropropene and its metabolites. For instance, if a C-D bond is broken in the rate-determining step of a degradation reaction, the reaction will be slower compared to the breaking of a corresponding C-H bond. scispace.com This could potentially lead to a longer environmental persistence of the deuterated transformation products.

To develop QSAR models for these compounds, a dataset of deuterated molecules with experimentally determined environmental fate properties would be required. Molecular descriptors, which are numerical representations of a molecule's structure, would be calculated for each compound. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Quantum-chemical descriptors: Derived from quantum mechanical calculations.

Physicochemical descriptors: Such as logP (octanol-water partition coefficient) and pKa.

A statistical model would then be built to correlate these descriptors with the observed environmental properties. The resulting QSAR equation could be used to predict the properties of other, untested deuterated transformation products.

Challenges in QSAR Model Development:

A significant challenge in developing QSAR models for deuterated compounds is the scarcity of experimental data. The synthesis and environmental testing of a wide range of deuterated transformation products are resource-intensive. Furthermore, standard QSAR models may not adequately capture the subtle electronic and steric effects introduced by deuterium substitution. Therefore, specialized descriptors that account for isotopic labeling may need to be developed and validated.

Model Type Description Application to Deuterated Compounds Key Descriptors
SAR Qualitative relationship between structure and activity.Predicts general trends in toxicity and degradation based on functional groups.Presence of specific deuterated moieties.
QSAR Quantitative relationship between structure and activity.Predicts specific endpoints like half-life and toxicity values.Topological, geometrical, quantum-chemical, physicochemical.

Machine Learning Approaches for Environmental Fate Prediction

Machine learning (ML) offers a powerful alternative and complement to traditional QSAR modeling for predicting the environmental fate of chemicals. nii.ac.jpnih.govnih.gov ML algorithms can learn complex, non-linear relationships from large datasets and can be particularly useful when the underlying mechanisms of action are not fully understood.

Potential Machine Learning Models for this compound Transformation Products:

Several machine learning algorithms could be applied to predict the environmental fate of deuterated transformation products:

Random Forests (RF): An ensemble learning method that constructs a multitude of decision trees and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. RF is robust to overfitting and can handle a large number of input features.

Support Vector Machines (SVM): A supervised learning model that uses a hyperplane to separate data into different classes. SVM can be effective in high-dimensional spaces and for cases where the number of dimensions is greater than the number of samples.

Artificial Neural Networks (ANN): A set of interconnected nodes, inspired by the biological neural networks that constitute animal brains. ANNs can model highly complex, non-linear relationships.

Data Requirements and Model Training:

Similar to QSAR, the development of robust machine learning models requires a substantial amount of high-quality data. This would ideally include the chemical structures of the deuterated transformation products and their corresponding experimental data on properties such as:

Biodegradation rates

Photodegradation rates

Adsorption coefficients (e.g., Koc)

Toxicity to various organisms

The model would be trained on a subset of the data and then validated on an independent test set to assess its predictive performance.

Advantages of Machine Learning:

Machine learning models may offer several advantages over traditional QSAR models for this specific application:

Handling Complexity: ML can capture more complex relationships between molecular structure and environmental fate than linear QSAR models.

Feature Learning: Some advanced ML techniques, like deep learning, can automatically learn relevant features from the molecular structure, reducing the need for manual descriptor selection.

Adaptability: ML models can be continuously updated and improved as new experimental data becomes available.

Research Findings and Future Directions:

While direct applications of these predictive models to the deuterated transformation products of this compound are not yet prevalent in the literature, the foundational methodologies are well-established for other pesticides and environmental contaminants. chemrxiv.orgnih.gov Future research should focus on generating the necessary experimental data for deuterated compounds to train and validate these predictive models. The integration of data from both deuterated and non-deuterated compounds, potentially using transfer learning techniques, could also be a promising avenue to overcome data scarcity. The development of such predictive tools will be instrumental in enabling a more proactive and scientifically informed approach to the environmental risk assessment of isotopically labeled compounds.

Machine Learning Algorithm Principle Potential Application for Deuterated Transformation Products
Random Forests Ensemble of decision trees.Predicting biodegradation and toxicity endpoints.
Support Vector Machines Hyperplane-based classification and regression.Classifying compounds based on persistence or toxicity levels.
Artificial Neural Networks Interconnected nodes mimicking biological neurons.Modeling complex, non-linear degradation pathways.

Future Research Directions and Methodological Innovations for 1,3 Dichloropropene D4 Studies

Development of Novel Deuterated Analogs for Specific Research Questions

The synthesis of 1,3-Dichloropropene-D4 has been a significant step, but future research will benefit from the development of a wider array of deuterated analogs to answer more specific questions. scispace.comclearsynth.com Strategic placement of deuterium (B1214612) atoms at different positions within the molecule can help elucidate reaction mechanisms and metabolic pathways with greater precision. scispace.comacs.org For instance, selectively deuterating the vinylic or allylic positions could distinguish between different enzymatic degradation pathways.

Hydrogen isotope labeling is a unique tool for understanding chemical and biological processes because it introduces a mass tag with almost no change to the compound's chemical structure or physical properties. scispace.com This subtlety is crucial for accurately tracing metabolic transformations where cleavage of a carbon-hydrogen bond is the rate-limiting step. scispace.com The development of these novel analogs will be instrumental in advanced metabolic studies, helping to identify and quantify metabolic products with greater accuracy. clearsynth.com

Table 1: Potential Novel Deuterated Analogs of 1,3-Dichloropropene (B49464) and Their Research Applications

Deuterated AnalogPosition of Deuterium LabelSpecific Research QuestionPotential Analytical Approach
1,3-Dichloropropene-1-d1Vinylic C1Investigating the role of vinylic C-H bond cleavage in initial oxidation steps.Gas Chromatography-Mass Spectrometry (GC-MS) to track isotopic shifts in metabolites.
1,3-Dichloropropene-2-d1Vinylic C2Elucidating mechanisms of microbial dehalogenation at the central carbon.Nuclear Magnetic Resonance (NMR) spectroscopy to determine the position of the label in degradation products.
1,3-Dichloropropene-3,3-d2Allylic C3Tracing the fate of the allylic portion of the molecule during biodegradation.Liquid Chromatography-Mass Spectrometry (LC-MS) for analysis of polar metabolites.
1,3-Dichloropropene-d3 (mixed positions)Multiple sitesServing as a more robust internal standard for quantitative environmental analysis.Isotope Ratio Mass Spectrometry (IRMS) for high-precision quantification.

Integration of Omics Technologies in Biodegradation Studies

Understanding the microbial degradation of xenobiotics like 1,3-Dichloropropene requires a system-level perspective. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful toolkit for this purpose. frontiersin.orgresearchgate.net These approaches can move beyond identifying single degrading organisms to characterizing the complex interactions and metabolic networks within microbial communities responsible for bioremediation. caister.comnih.gov

Stable Isotope Probing (SIP) is a key technique that links microbial identity to function. wikipedia.org By exposing a soil or water sample to this compound (or a 13C-labeled version), researchers can trace the deuterium into the DNA, RNA, proteins, and metabolites of the microorganisms that actively assimilate the compound. frontiersin.orgresearchgate.net Subsequent omics analysis of these labeled biomolecules can identify the specific genes, enzymes, and metabolic pathways involved in the degradation process. nih.govresearchgate.net

Metagenomics can reveal the full genetic potential of a microbial community, identifying genes that encode for dehalogenases, monooxygenases, and other enzymes potentially involved in 1,3-Dichloropropene degradation. frontiersin.orgnih.gov

Metatranscriptomics provides a snapshot of gene expression, indicating which genes are actively being transcribed in response to the presence of the contaminant. caister.com

Metaproteomics identifies the actual proteins (enzymes) being produced, confirming the functional response of the microbial community. nih.govnih.gov This can help pinpoint key enzymes like dioxygenases and hydrolases that are upregulated during degradation. nih.gov

Metabolomics analyzes the small-molecule metabolites produced during biodegradation, allowing for the reconstruction of the degradation pathway and the identification of potentially persistent or toxic intermediates. caister.com

This multi-omics approach, especially when combined with SIP, can revolutionize the understanding of in-situ bioremediation, helping to discover novel degradation pathways and unculturable hydrocarbon-degrading microorganisms. frontiersin.orgresearchgate.net

Advancements in Real-time, On-site Monitoring of Deuterated Volatiles

The volatile nature of 1,3-Dichloropropene necessitates monitoring methods that are rapid, sensitive, and can be deployed in the field. nih.govepa.gov Future research will increasingly rely on advancements in portable analytical instrumentation for real-time, on-site detection of this compound and its volatile degradation products. rsc.org

Portable Gas Chromatography-Mass Spectrometry (GC-MS) systems are becoming smaller, more robust, and more effective for the rapid on-site detection of volatile organic compounds (VOCs). rsc.orgmdpi.com Innovations such as low-temperature adsorption modules can enhance the detection of low-boiling point VOCs, improving sensitivity and reliability. rsc.org These instruments can provide qualitative and quantitative analysis within minutes, a crucial capability for tracking plume migration, assessing worker exposure, and monitoring the efficacy of remediation efforts. chsdl.comacs.org

Other emerging technologies include portable systems based on ion mobility spectrometry (IMS) and proton-transfer-reaction mass spectrometry (PTR-MS), which offer rapid analysis without the need for chromatographic separation. mdpi.com The development of robotic samplers that can enter hazardous or inaccessible environments to capture trace VOCs for analysis by a portable MS system further enhances safety and the scope of on-site monitoring. nih.govacs.org

Table 2: Comparison of On-site Monitoring Technologies for Deuterated Volatiles

TechnologyPrinciple of OperationAdvantagesCurrent Limitations/Future Refinements
Portable GC-MSGas chromatography separation followed by mass spectrometry detection.High selectivity and sensitivity; capable of identifying unknown compounds via spectral libraries. chsdl.comRequires carrier gas; analysis time can be several minutes. rsc.orgchsdl.com
Portable MS (Direct Inlet)Direct introduction of air sample into a mass spectrometer (e.g., time-of-flight).Extremely fast analysis (seconds to a minute); no carrier gas needed. chsdl.comLower selectivity for complex mixtures compared to GC-MS; potential for matrix interference.
Ion Mobility Spectrometry (IMS)Separation of ions based on their mobility in a carrier gas under an electric field.Very rapid, highly portable, and lower power consumption. mdpi.comLower resolution than MS; sensitive to humidity and temperature changes.
Proton-Transfer-Reaction MS (PTR-MS)Soft chemical ionization of VOCs followed by mass analysis.Real-time quantification of VOCs with very low detection limits. mdpi.comDifficulty in distinguishing between isomers; requires calibration.

Refinement of Predictive Models for Environmental Fate and Transport under Climate Change Scenarios

Predictive models are essential tools for assessing the environmental risk of pesticides like 1,3-Dichloropropene. battelle.orgresearchgate.net However, the accuracy of these models depends on the quality of input data and their ability to account for complex, changing environmental conditions. A key future direction is the refinement of these models to incorporate the impacts of climate change. copernicus.orgscience.gov

Climate change is expected to alter key environmental parameters that govern the fate of 1,3-Dichloropropene, including soil temperature, moisture content, and microbial activity. copernicus.org Increased temperatures can accelerate volatilization and degradation rates, while changes in precipitation patterns can affect leaching and runoff. epa.gov Future models must evolve from static representations to dynamic simulations that can handle the uncertainty inherent in climate projections. copernicus.org

Using this compound in controlled experiments (e.g., soil microcosms) under various simulated climate scenarios (e.g., elevated temperature, drought, flooding) can provide crucial data to parameterize and validate these next-generation models. masstwin.eu This includes refining assumptions about sorption mechanisms in different soil horizons and understanding how degradation rates change under fluctuating redox conditions. battelle.org The goal is to develop robust, probabilistic models that can forecast the environmental distribution of 1,3-Dichloropropene and its transformation products under future climate conditions, providing a more realistic basis for regulatory decisions. copernicus.orgfrontiersin.org

Application of Stable Isotope Tracing in Broader Environmental Systems (e.g., carbon cycling, nutrient dynamics)

While this compound is primarily used to trace the compound itself, its application can be extended to investigate the broader impacts of fumigation on ecosystem processes like carbon and nutrient cycling. youtube.comnerc.ac.uk The introduction of a xenobiotic can significantly alter the structure and function of soil microbial communities, with cascading effects on biogeochemical cycles. usgs.gov

By using this compound in conjunction with other stable isotopes (e.g., 13CO2, 15N-fertilizers), researchers can perform multi-isotope tracing experiments. nih.govresearchgate.net Such studies could address questions like:

How does fumigation with 1,3-Dichloropropene affect the microbial assimilation of soil organic carbon?

Does the compound inhibit or stimulate key microbial processes like nitrification or denitrification?

Can carbon from the degradation of 1,3-Dichloropropene be incorporated into the microbial biomass and subsequently stabilized in soil organic matter?

These advanced stable isotope tracing studies can provide a holistic view of the ecological consequences of 1,3-Dichloropropene application. hutton.ac.uk This moves beyond simply tracking the pollutant to understanding its perturbation of fundamental ecosystem functions, offering critical insights for developing more sustainable agricultural practices. nerc.ac.uk

Q & A

Q. How can 1,3-Dichloropropene-D4 be synthesized with high isotopic purity for use as an internal standard in environmental analysis?

Methodological Answer: Synthesis typically involves deuteration of the non-deuterated parent compound (1,3-dichloropropene) via catalytic exchange or halogen-deuterium substitution under controlled conditions. For isotopic purity (>98% D4), use deuterated solvents (e.g., D2O) and catalysts (e.g., Pd/D in DCl). Post-synthesis, validate purity via GC-MS with electron ionization (EI) to confirm molecular ion clusters (e.g., m/z 128–132 for isotopic distribution) and NMR for structural confirmation .

Q. What are the standard analytical protocols for detecting this compound in aqueous matrices?

Methodological Answer: The U.S. EPA Method 8260C/624.1 is widely used for volatile organic analysis (VOA). Key steps include:

  • Sample Prep: Purge-and-trap concentration with Tenax®/silica gel sorbents.
  • Instrumentation: GC-MS with a DB-624 or equivalent column (60 m × 0.32 mm ID, 1.8 µm film).
  • Surrogate Recovery: Target 55–130% recovery for deuterated surrogates like this compound, as per QC guidelines .
  • Calibration: Prepare 5-point calibration curves using EPA 524.2 mix spiked with deuterated analogs.

Q. How does this compound differ from its non-deuterated counterpart in environmental monitoring applications?

Methodological Answer: Deuteration reduces matrix interference by shifting retention times and fragment ions in GC-MS, enabling discrimination from non-deuterated analogs. For example, in EI-MS, the parent ion for this compound appears at m/z 128 (vs. m/z 124 for non-deuterated), minimizing co-elution errors in complex samples .

Advanced Research Questions

Q. How do isotopic effects influence the reactivity and degradation pathways of this compound in soil compared to non-deuterated isomers?

Methodological Answer: Deuterium’s kinetic isotope effect (KIE) slows hydrolysis and microbial degradation rates. To study this:

  • Experimental Design: Use soil microcosms spiked with both deuterated and non-deuterated isomers under controlled pH (5–9) and moisture (10–30% w/w).
  • Analysis: Monitor degradation via headspace SPME-GC-MS and compare first-order rate constants (k). Expect 1.5–2x slower degradation for deuterated forms due to C-D bond stability .
  • Data Interpretation: Use ANOVA to assess significance of isotopic differences across soil types.

Q. What methodological adjustments are required to optimize recovery rates of this compound in high-organic-content matrices (e.g., sediment or sludge)?

Methodological Answer: High organic content can adsorb deuterated analytes, reducing recovery. Mitigation strategies include:

  • Matrix Modification: Dilute samples with Milli-Q water (1:1) to reduce organic interference.
  • Sorbent Optimization: Replace standard Tenax® with Carboxen®-1000 for enhanced trapping of low-polarity compounds.
  • Spike-and-Recover Tests: Conduct recovery studies at 50–200 µg/L spiking levels; adjust purge time (e.g., 15–20 min) to balance sensitivity and matrix effects .

Q. How can researchers resolve discrepancies in reported recovery rates of this compound across interlaboratory studies?

Methodological Answer: Discrepancies often arise from variability in GC-MS tuning, column aging, or purge efficiency. To standardize results:

  • Interlab Calibration: Share a common reference standard (e.g., NIST SRM 1946) and enforce consistent MS tuning using DFTPP (Decafluorotriphenylphosphine) criteria.
  • QC Harmonization: Adopt uniform acceptance criteria (e.g., 70–130% recovery for surrogates) and document deviations in SOPs .
  • Data Normalization: Use internal standard ratios (e.g., Toluene-d8) to correct for instrument drift.

Data Interpretation and Environmental Behavior

Q. What are the key challenges in modeling the environmental partitioning of this compound, and how can they be addressed?

Methodological Answer: Challenges include estimating log Kow (octanol-water partition coefficient) for deuterated compounds. Address this via:

  • Experimental Measurement: Use shake-flask methods with deuterated solvent controls.
  • QSPR Modeling: Apply quantum mechanical calculations (e.g., COSMO-RS) to predict partitioning behavior, accounting for isotopic mass differences .
  • Field Validation: Compare model outputs with groundwater monitoring data from sites with known this compound contamination.

Q. How does the presence of co-eluting isomers (e.g., 1,2-Dichloropropene) impact the quantification of this compound, and what chromatographic solutions exist?

Methodological Answer: Co-elution can cause false positives/negatives. Solutions include:

  • Column Selection: Use a DB-VRX column (100% dimethyl polysiloxane) for superior isomer separation.
  • MRM (Multiple Reaction Monitoring): In GC-MS/MS, monitor unique fragment transitions (e.g., m/z 128 → 93 for D4 isomer) to enhance selectivity .
  • Post-Run Deconvolution: Apply AMDIS (Automated Mass Spectral Deconvolution) software to resolve overlapping peaks.

Safety and Handling in Laboratory Settings

Q. What are the critical safety protocols for handling this compound given its volatility and potential toxicity?

Methodological Answer:

  • Ventilation: Use fume hoods with ≥100 fpm face velocity during sample preparation.
  • PPE: Wear nitrile gloves, chemical goggles, and Tyvek® suits to prevent dermal exposure.
  • Spill Management: Neutralize spills with activated carbon or vermiculite, followed by 10% sodium bicarbonate wash .
  • Waste Disposal: Collect waste in amber glass bottles with Teflon-lined caps; incinerate at ≥1,000°C to prevent atmospheric release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.